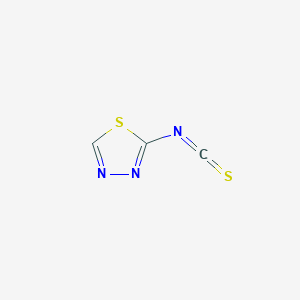
2-Isothiocyanato-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate. This reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process makes it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isothiocyanato-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-Isothiocyanato-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-1,3,4-thiadiazole involves its interaction with cellular components. It can alter the permeability of cell membranes, leading to cell death. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The molecular targets include DNA, proteins, and enzymes that are crucial for cell survival and replication .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the isothiocyanate group.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of an isothiocyanate group.
2-Methyl-1,3,4-thiadiazole: Contains a methyl group instead of an isothiocyanate group.
Uniqueness: 2-Isothiocyanato-1,3,4-thiadiazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This group enhances its ability to interact with nucleophiles and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C3HN3S2 |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
2-isothiocyanato-1,3,4-thiadiazole |
InChI |
InChI=1S/C3HN3S2/c7-1-4-3-6-5-2-8-3/h2H |
Clé InChI |
WCXNZPBLSJKWKW-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




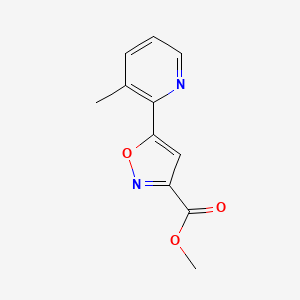
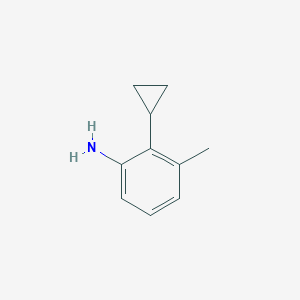
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
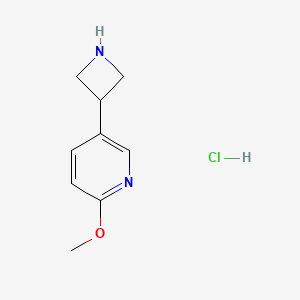
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)


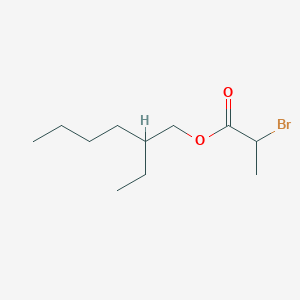
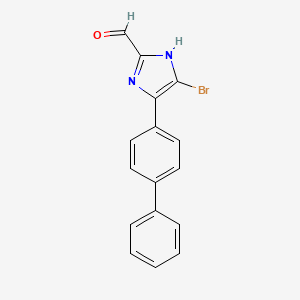

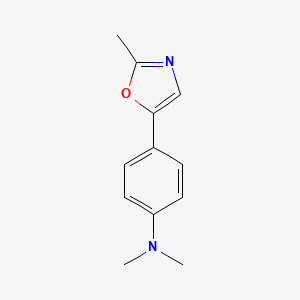
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
